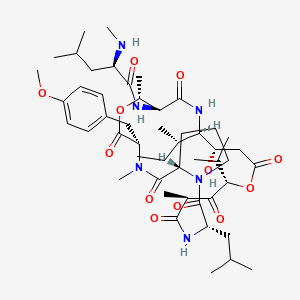

Didemnin A

Description

Properties

Molecular Formula |

C49H78N6O12 |

|---|---|

Molecular Weight |

943.2 g/mol |

IUPAC Name |

(2R)-N-[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]-4-methyl-2-(methylamino)pentanamide |

InChI |

InChI=1S/C49H78N6O12/c1-14-29(8)40-38(56)25-39(57)67-43(28(6)7)42(58)30(9)44(59)51-35(23-27(4)5)47(62)55-21-15-16-36(55)48(63)54(12)37(24-32-17-19-33(65-13)20-18-32)49(64)66-31(10)41(46(61)52-40)53-45(60)34(50-11)22-26(2)3/h17-20,26-31,34-38,40-41,43,50,56H,14-16,21-25H2,1-13H3,(H,51,59)(H,52,61)(H,53,60)/t29-,30-,31+,34+,35-,36-,37-,38-,40+,41-,43-/m0/s1 |

InChI Key |

XQZOGOCTPKFYKC-VSZULPIASA-N |

SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC(=O)O[C@H](C(=O)[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@@H](CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |

Canonical SMILES |

CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)NC)C)CC3=CC=C(C=C3)OC)C)CC(C)C)C)C(C)C)O |

Origin of Product |

United States |

Elucidation of Didemnin a Biosynthesis and Biotechnological Applications

Identification and Characterization of the Didemnin (B1252692) Biosynthetic Gene Cluster (BGC)

The genetic basis for didemnin biosynthesis lies within a dedicated biosynthetic gene cluster (BGC).

Genomic Localization and Organization of did Genes

Bioinformatic analysis of the Tistrella genome has revealed a large NRPS-PKS BGC, designated as the did gene cluster, responsible for the biosynthesis of the didemnin family of cyclic depsipeptides. nih.govscispace.com In Tistrella mobilis strain KA081020-065, this cluster is located on the megaplasmid pTM3. nih.govscispace.com The did gene cluster spans from didA to didJ and encompasses genes encoding the enzymatic machinery required for didemnin assembly. nih.govresearchgate.net

Nonribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) Architecture

The didemnin mega-synthetase is a hybrid system composed of both NRPS and PKS components. In silico analysis of the did gene cluster revealed eight NRPS-encoding genes and two PKS-encoding genes, comprising a total of 13 modules. wikipedia.orgnih.govresearchgate.net This modular architecture is characteristic of NRPS-PKS systems, where individual modules are responsible for the incorporation and modification of specific building blocks. rsc.org

Enzymology and Proposed Biosynthetic Pathway of Didemnin A

The biosynthesis of didemnins (B1670499) proceeds through a series of enzymatic steps catalyzed by the proteins encoded within the did BGC.

Characterization of Key Biosynthetic Enzymes and Modules

The didemnin mega-synthetase complex, encoded by the didB through didJ genes, is proposed to carry out the collinear synthesis of the didemnin backbone. nih.govresearchgate.net The process involves a series of modules, each containing specific enzymatic domains. For instance, the monomodular DidC and the trimodular DidD NRPSs are proposed to assemble a tetrapeptide fragment. nih.govresearchgate.net DidE is identified as a PKS, notably lacking an acyltransferase (AT) domain, which is reminiscent of trans-AT PKSs. wikipedia.orgnih.gov The DidG protein, another PKS, contains a methyltransferase (MT) domain that is thought to add an α-methyl group to a specific residue. wikipedia.orgnih.gov Downstream monomodular NRPSs, DidH, DidI, and DidJ, are involved in further chain elongation. nih.gov The C-terminal thioesterase (TE) domain of DidJ is hypothesized to be responsible for the cyclization and release of the linear peptide chain to form the cyclic depsipeptide product. nih.gov Recent studies have also highlighted the essential role of DidA, a bimodular NRPS, in initiating didemnin biosynthesis by forming N-acyl-polyglutamine moieties. nih.govacs.org

Intermediates and Post-Assembly Line Maturation Processes (e.g., Prodrug Hypothesis)

Based on the enzymatic logic, the initial product of the DidB-J mega-synthetase was initially anticipated to be didemnin B. nih.govresearchgate.net However, further analysis and experimental evidence suggest that the immediate products synthesized by the didemnin assembly line are likely N-acyl-polyglutamine ester derivatives, such as didemnins X and Y, rather than the mature didemnins like didemnin B. nih.govscispace.comnih.govmdpi.com This observation led to the proposal of an unusual post-assembly line maturation process involving a prodrug hypothesis. nih.govscispace.comresearchgate.netnih.govmdpi.com

Under this hypothesis, didemnins X and Y function as prodrugs that are subsequently converted to the mature didemnins. mdpi.com Imaging mass spectrometry studies of T. mobilis colonies have shown a time-dependent extracellular conversion of didemnins X and Y precursors to didemnin B, supporting this maturation mechanism. nih.govscispace.comresearchgate.netnih.govh1.co This post-assembly activation is mediated by DidK, a transmembrane CAAX hydrolase homolog, which is involved in cleaving the ester bond of the prodrug intermediates. researchgate.netnih.govacs.orgnih.govresearchgate.net This cleavage is crucial for the maturation and likely the extracellular export of the mature didemnins. researchgate.netnih.gov The N-acyl-polyglutamine moiety, formed by DidA, consists of three or four glutamine residues, indicating some flexibility in this part of the prodrug structure. nih.gov

Role of Specific Domains (e.g., Adenylation, Thiolation, Ketoreductase)

The biosynthesis of didemnins relies on the coordinated action of various enzymatic domains within the NRPS-PKS modules. Key domains include:

Adenylation (A) domains: These domains are responsible for recognizing and activating specific amino acids or carboxylic acids as substrates for incorporation into the growing peptide chain. researchgate.netgoogle.comresearchgate.net The substrate specificity of an A domain is crucial for determining the sequence of monomers in the nonribosomal peptide. google.com For example, the A domains of DidA preferentially activate glutamine. nih.gov

Thiolation (T) domains (also known as peptidyl carrier protein or PCP domains): These domains carry the activated substrates and the elongating peptide chain as thioesters linked to a phosphopantetheinyl prosthetic group. rsc.orggoogle.comresearchgate.net

Ketoreductase (KR) domains: These domains are typically found in PKS modules and catalyze the reduction of a β-keto group to a hydroxyl group. google.comresearchgate.net In the didemnin pathway, the DidB KR domain is predicted to reduce pyruvate (B1213749) to lactate (B86563). nih.govresearchgate.net

Other domains present in the didemnin synthetase include Condensation (C) domains, which catalyze peptide bond formation; Ketosynthase (KS) domains in PKS modules, responsible for carbon-carbon bond formation; Methyltransferase (MT) domains, which add methyl groups; and Epimerase (E) domains, which can alter the stereochemistry of an amino acid. wikipedia.orgnih.govresearchgate.netgoogle.comresearchgate.net The interplay of these domains within the modular assembly line dictates the structure of the resulting linear intermediate and subsequent cyclic depsipeptide.

Strategies for Enhanced this compound Production

The limited availability of didemnins from their natural sources has driven research into strategies for enhanced production through microbial and synthetic biology approaches. nih.gov

Microbial Strain Screening and Optimization

Screening libraries of Tistrella strains has been employed to identify high-yield producers of didemnins. researchgate.netbiorxiv.orgpatsnap.com Optimization of cultivation conditions, such as adjusting fermentation initial pH and seed volume, has also been shown to improve didemnin B titers in T. mobilis. biorxiv.org For instance, optimizing conditions resulted in a notable increase in didemnin B titer in T. mobilis L17. biorxiv.org

| Strain | Optimized Titer (mg/L) | Reference |

| Tistrella mobilis L17 | 36 | biorxiv.org |

| Engineered T. mobilis strain | 60-70 | biorxiv.org |

| Engineered T. mobilis strain | ~75 | patsnap.comresearchgate.net |

| Tistrella sp. producers | <1 | nih.gov |

| Tistrella mobilis JCM21370 | >15 (isolated: 16) | nih.gov |

Note: Titers can vary depending on the specific strain, media, and optimization strategies used.

Genetic Engineering and Heterologous Expression of the did BGC

Genetic engineering approaches, including the duplication of the complete did BGC, have been successfully used to increase didemnin production in engineered Tistrella strains. researchgate.netbiorxiv.org For example, duplication of the BGC in an engineered T. mobilis strain led to a significantly higher yield of didemnin B. researchgate.netbiorxiv.org

Heterologous expression of BGCs in suitable host organisms is a valuable strategy for activating silent or cryptic BGCs and improving natural product titers. jmb.or.krfrontiersin.orgnih.govmdpi.com While heterologous expression of the didemnin BGC in a Streptomyces host has resulted in the production of didemnin B and nordidemnin B, the quantities were limited. patsnap.comresearcher.life Selecting an appropriate heterologous host is crucial and depends on factors such as transformability, genetic tractability, and compatible genetic systems. mdpi.commdpi.com

Precursor-Directed Biosynthesis and Chemoenzymatic Synthesis of this compound Analogues

Precursor-directed biosynthesis involves supplementing microbial cultures with structural analogues of natural precursors, which can then be incorporated by the biosynthetic machinery to produce novel derivatives. researcher.lifemdpi.comrsc.org This approach has been applied to generate novel didemnin derivatives by supplementing Tistrella cultures with structurally related amino acids. patsnap.comresearcher.life This method leverages the substrate promiscuity of the adenylation domains within the NRPS machinery responsible for selecting and activating amino acid building blocks. researcher.life

Chemical Synthesis and Structural Modification of Didemnin a

Development of Total Synthesis Methodologies for Didemnin (B1252692) A and its Congeners

The scarcity of Didemnin A from its natural source has necessitated the development of total synthesis methodologies to provide sufficient material for research and potential therapeutic use. Several research groups have successfully achieved the total synthesis of this compound and its congeners, such as Didemnin B and C thieme-connect.commsu.edunih.gov. These synthetic endeavors have not only provided access to these complex molecules but have also contributed to the correction and confirmation of their absolute stereochemistry, particularly concerning the non-proteinogenic amino acid residues msu.edunih.gov.

Stereocontrolled Approaches in Macrocycle Formation

The construction of the 23-membered macrocycle of this compound with precise stereochemical control is a critical and often challenging step in total synthesis. Various methods have been developed to achieve efficient and stereoselective macrocyclization. One reported method involves the use of the pentafluorophenyl ester method for the ring closure of a linear precursor in a two-phase system, resulting in the didemnin macrocycle in good yield thieme-connect.com. Oxidative macrocyclization reactions have also been employed to establish key stereocenters within the macrocycle with high control researchgate.net. The efficiency of the cyclization step can be significantly influenced by the chosen macrocyclization site and the coupling reagents used, with reagents like pentafluorophenyl diphenylphosphinate (B8688654) (FDPP) proving effective in increasing yields researchgate.netmolaid.com.

Synthesis of Complex Amino Acid Residues (e.g., Isostatine, HIP unit)

This compound incorporates several unusual amino acid residues that require dedicated synthetic routes. Among these are Isostatine and the Hydroxyisovalerylpropionic acid (HIP) unit. The correct stereochemistry of Isostatine, identified as (3S,4R,5S)-4-amino-3-hydroxy-5-methylheptanoic acid, was crucial for the successful total synthesis and structural confirmation of this compound msu.edunih.gov. Synthetic routes to access this specific stereoisomer of Isostatine have been developed, including those starting from L-alloisoleucine msu.edu. The HIP unit, a β-keto acid derivative, is another key component. Its synthesis has been achieved through methods such as the acylation of dibenzyl methylmalonate followed by deprotection thieme-connect.com. The resulting free β-keto acid is then activated for subsequent coupling reactions to build the depsipeptide chain thieme-connect.com.

Semisynthetic Strategies for this compound Derivatives

In addition to total synthesis, semisynthetic strategies have been employed to generate this compound derivatives. These approaches leverage the naturally occurring compound or its congeners as starting materials for targeted chemical modifications. This can be a more efficient route to analogues when the natural product is accessible. A notable example is the semisynthesis of dehydrodidemnin B (plitidepsin) from natural this compound by coupling the appropriate side chain google.comgoogle.com. This method has been instrumental in confirming the structure of the natural product and in preparing analogues for biological evaluation google.comgoogle.com. More recent advancements have explored the integration of microbial fermentation for producing Didemnin B with subsequent chemical conversion steps to efficiently synthesize plitidepsin (B549178) and other analogues researchgate.net. This combined approach offers a potentially sustainable route for obtaining didemnin-based compounds researchgate.net.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The rational design and synthesis of this compound analogues are fundamental to understanding the relationship between its chemical structure and biological activities. SAR studies have revealed that the macrocyclic core is generally essential for the characteristic cytotoxic and antiviral activities of didemnins (B1670499) acs.orgnih.gov. However, modifications, particularly in the linear side chain, can significantly influence the potency and spectrum of activity acs.org. Key structural elements implicated in biological activity include the N,O-dimethyl tyrosine residue, the hydroxyl group of Isostatine, and the side chain researchgate.net.

Conformationally Constrained Analogues

To gain deeper insights into the biologically relevant conformation of this compound, conformationally constrained analogues have been synthesized. These analogues incorporate structural restrictions designed to mimic or probe specific molecular orientations. For instance, analogues with constrained replacements for the Isostatine moiety have been synthesized to study the role of its conformation in activity researchgate.netnih.gov. By limiting the conformational flexibility of certain parts of the molecule, researchers can infer the active conformation based on the biological activity of the constrained analogue researchgate.net.

Beta-Turn Mimics and Other Structural Modifications

Structural modifications of the didemnin scaffold have been pursued to investigate the role of specific residues and structural features in their biological activity and to potentially improve their properties. The didemnins contain a beta-turn in their structure, and the design and incorporation of beta-turn mimics have been explored in peptide chemistry to control conformation and mimic protein secondary structures. sci-hub.senih.gov

While specific details on the incorporation of explicit beta-turn mimics into this compound itself are less extensively documented in the provided snippets, the importance of the beta-turn in the didemnin structure and the general strategies for incorporating beta-turn mimics into cyclic peptides are relevant. Structural changes in the beta-turn region and other parts of the didemnin molecule have been shown to be essential for activity. google.com

Other structural modifications have involved altering amino acid residues within the macrocycle and the linear side chain. For instance, replacing the ester bond with an amide linkage has been investigated with the aim of increasing stability and potentially enhancing activity by influencing hydrogen bonding at the active site. google.com

Studies comparing the bioactivities of numerous didemnin congeners, both natural and synthetic/semisynthetic, have revealed that the native cyclic depsipeptide core is generally essential for cytotoxicity and antiviral activities. acs.orgnih.gov However, the linear side chain can be modified, in some cases leading to increased bioactivity. acs.orgnih.gov For example, dehydrodidemnin B (plitidepsin), which can be obtained by coupling a modified side chain to this compound or through semisynthesis from didemnin B, has shown enhanced antiproliferative activity compared to this compound and B. acs.orgnih.govacs.orgnih.govgoogle.comnih.govpatsnap.com

Semisynthetic approaches have also been developed to produce didemnin derivatives. One strategy involves converting didemnin B into plitidepsin through straightforward chemical strategies, including a one-step route with high yield. nih.govpatsnap.com This semisynthesis platform allows for the efficient production and exploration of didemnin-based drugs and the synthesis of new derivatives for structure-activity relationship studies. nih.govpatsnap.com

Synthetic Probes for this compound Target Identification

Identifying the specific protein targets of bioactive small molecules like this compound is crucial for understanding their mechanism of action. Synthetic probes are valuable tools in this process, allowing for the investigation of binding interactions and the isolation of target proteins. researchgate.netnih.govnih.gov

Research has indicated that this compound binds to elongation factor-1 alpha (eEF1A) in a GTP-dependent manner, suggesting eEF1A as a potential target responsible for the inhibition of protein synthesis observed with didemnins. google.comresearchgate.netencyclopedia.pubpsu.eduresearchgate.netelifesciences.org Didemnin B, a closely related congener, has also been shown to bind eEF1A. researchgate.netencyclopedia.pubpsu.eduresearchgate.netelifesciences.org This binding interaction appears to modulate eEF1A-dependent loading of aminoacyl-tRNA to the ribosome, potentially by stabilizing the eEF1A/GTP/aminoacyl-tRNA assembly at the ribosomal A site, thereby halting translation elongation. encyclopedia.pub

Synthetic didemnin analogues have been designed and synthesized to serve as probe molecules for studying the mechanism of action and identifying binding sites and receptors. researchgate.netnih.gov For instance, benzophenone-containing didemnin analogues have been synthesized as potential photoaffinity reagents. nih.gov These analogues were evaluated for their ability to inhibit protein biosynthesis and showed activity, indicating their potential utility in photoaffinity labeling experiments to cross-link with the receptor, such as eEF1A, at its binding site. researchgate.netnih.gov

Radiolabeled didemnin B analogues, such as one containing tritium (B154650) in the side chain proline residue, have also been synthesized and used as probe molecules to refine models for the binding interaction. researchgate.net

More recent work has also involved the synthesis of didemnin probes as part of semisynthesis platforms, enabling further research into interactions between didemnins and proteins. nih.govpatsnap.com These probes, along with didemnin derivatives, facilitate structure-activity relationship studies and contribute to the understanding of how didemnins interact with their biological targets. nih.govpatsnap.com

Data regarding the binding affinity of didemnins to eEF1A has been reported, with didemnin shown to bind eEF1A-GTP. elifesciences.org The binding site on eEF1A for didemnins in the GTP-bound form appears to be formed by two separate halves in the GDP-bound form, explaining the higher affinity for the GTP-bound state. psu.edu This binding mode is distinct from that of other antibiotics targeting EF-Tu or eEF1A. psu.edu

Molecular and Cellular Mechanisms of Action of Didemnin a

Inhibition of Cellular Macromolecular Synthesis by Didemnin (B1252692) A

Didemnin A is a formidable inhibitor of essential cellular processes, primarily targeting protein synthesis, which subsequently triggers downstream effects on DNA and RNA synthesis.

Primary Inhibition of Protein Synthesis

The principal mechanism of action of this compound is the direct and potent inhibition of protein synthesis. This occurs through a series of well-defined molecular interactions within the translational machinery.

This compound's primary molecular target is the eukaryotic elongation factor 1 alpha (eEF1A), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the A-site of the ribosome during the elongation phase of translation. This compound binds to the eEF1A-GTP complex, stabilizing it and preventing its normal function. This interaction effectively stalls the elongation process.

By binding to eEF1A, this compound prevents the release of the elongation factor from the ribosome after GTP hydrolysis. This action traps the ribosome in a post-translocational state, thereby inhibiting the subsequent binding of the next aminoacyl-tRNA and halting the elongation of the polypeptide chain. This leads to a rapid and profound cessation of protein synthesis within the cell.

This compound binds to a specific site on the eEF1A protein, inducing a conformational change that locks it onto the ribosome. This stabilized complex of eEF1A-GTP-aminoacyl-tRNA on the ribosome physically obstructs the binding of the next elongation factor, eEF2, which is necessary for the translocation of the ribosome along the mRNA. This steric hindrance is a key aspect of its inhibitory mechanism.

Secondary Effects on DNA and RNA Synthesis

The potent inhibition of protein synthesis by this compound has cascading effects on the synthesis of other vital macromolecules, namely DNA and RNA. The production of proteins, including enzymes and regulatory factors essential for DNA replication and transcription, is halted. This leads to a secondary, indirect inhibition of both DNA and RNA synthesis. Research on L1210 leukemia cells has provided quantitative insights into these effects.

| Macromolecule | Inhibition (%) at 200 ng/ml |

|---|---|

| DNA Synthesis | 72% aacrjournals.org |

| Protein Synthesis | 50% aacrjournals.org |

| RNA Synthesis | 30% aacrjournals.org |

This compound-Induced Cell Cycle Perturbation

Effects on G1 and S Phase Progression

While much of the detailed cell cycle research has been conducted on the more potent derivative, Didemnin B, studies on the didemnin family of compounds indicate a significant impact on the transition between the G1 (first gap) and S (synthesis) phases of the cell cycle. This compound, as the primary component of this family, is understood to contribute to a blockade at the G1-S border. This interference with cell cycle progression leads to an accumulation of cells in the G1 phase and a corresponding decrease in the population of cells actively undergoing DNA replication in the S phase.

Analysis of Cell Cycle Arrest Mechanisms

The arrest of the cell cycle at the G1-S checkpoint by didemnins (B1670499) is a complex process involving the modulation of key regulatory proteins. The transition from G1 to S phase is tightly controlled by the activity of cyclin-dependent kinases (CDKs), particularly CDK2, and their regulatory partners, the cyclins, such as Cyclin E. This compound is thought to disrupt the normal progression into S phase by interfering with the pathways that regulate these molecules. While specific quantitative data for this compound is limited, the mechanism for the didemnin class involves the inhibition of protein synthesis, which can subsequently affect the levels of rapidly turning over proteins like cyclins that are essential for cell cycle advancement.

Table 1: Key Regulators of the G1/S Phase Transition Potentially Affected by this compound

| Protein | Function in G1/S Transition | Potential Effect of this compound |

| Cyclin D | Forms complex with CDK4/6 to initiate phosphorylation of Retinoblastoma protein (Rb) | Decreased expression due to protein synthesis inhibition |

| CDK4/6 | Phosphorylates Rb, leading to the release of E2F transcription factors | Activity reduced due to lack of Cyclin D partner |

| Cyclin E | Forms complex with CDK2, further phosphorylating Rb to promote S phase entry | Decreased expression, preventing the G1/S transition |

| CDK2 | Key kinase for S phase entry; activity is dependent on Cyclin E binding | Activity inhibited due to the absence of Cyclin E |

| p27/p21 | CDK inhibitors that negatively regulate G1-S transition | Relative levels may increase, contributing to arrest |

Mechanisms of Apoptosis Induction by this compound

This compound is a potent inducer of apoptosis, or programmed cell death, in susceptible cells. This process is critical to its antiproliferative effects. The induction of apoptosis by didemnins is a rapid event, and evidence suggests that it is not solely a consequence of the inhibition of protein synthesis.

Activation of Pro-Apoptotic Pathways

This compound activates intrinsic apoptotic pathways, which are centered around the mitochondria. A key event in this process is the permeabilization of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm. One of the central molecules released is cytochrome c. Once in the cytosol, cytochrome c participates in the formation of the apoptosome, a protein complex that activates the cascade of caspases.

Involvement of Specific Apoptotic Markers and Regulators

The execution of apoptosis is carried out by a family of proteases called caspases. The activation of these enzymes is a hallmark of apoptotic cell death. In response to didemnin treatment, the activation of initiator caspases, such as caspase-9 (a key component of the apoptosome), and executioner caspases, such as caspase-3, is observed. The activation of executioner caspases leads to the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately results in the dismantling of the cell.

The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family is a critical determinant of cell fate. Didemnins have been shown to modulate this balance. Specifically, the inhibition of protein synthesis by didemnins leads to a rapid decrease in the levels of short-lived anti-apoptotic proteins, most notably Mcl-1. The reduction of Mcl-1 shifts the cellular balance in favor of apoptosis, thereby lowering the threshold for apoptosis induction.

Table 2: Apoptotic Markers and Regulators Modulated by Didemnins

| Marker/Regulator | Role in Apoptosis | Effect of Didemnin Treatment |

| Cytochrome c | Released from mitochondria to initiate apoptosome formation | Release into the cytosol is induced |

| Caspase-9 | Initiator caspase activated within the apoptosome | Activated |

| Caspase-3 | Executioner caspase that cleaves cellular substrates | Activated |

| PARP | Substrate of executioner caspases; cleavage is a marker of apoptosis | Cleaved |

| Mcl-1 | Anti-apoptotic Bcl-2 family protein | Expression is downregulated |

Identification and Characterization of Direct Molecular Targets

To fully comprehend the mechanisms of action of this compound, it is essential to identify its direct molecular binding partners within the cell.

Interaction with Palmitoyl Protein Thioesterase 1 (PPT1)

Extensive research on the closely related Didemnin B has identified palmitoyl protein thioesterase 1 (PPT1) as a direct molecular target. nih.govpnas.org Given the structural similarity and shared biological activities, it is highly probable that this compound also interacts with PPT1. PPT1 is a lysosomal enzyme responsible for removing palmitate groups from modified proteins, a post-translational modification known as S-palmitoylation.

Studies on Didemnin B have characterized it as an uncompetitive inhibitor of PPT1, meaning it preferentially binds to the enzyme-substrate complex (PPT1-palmitoyl-CoA). nih.gov This interaction inhibits the enzymatic activity of PPT1 with a reported inhibition constant (Ki) of 92 nM for Didemnin B. nih.gov The inhibition of PPT1 disrupts the normal depalmitoylation of proteins, which can affect their localization, stability, and function, ultimately contributing to the cytotoxic effects of the compound. While direct kinetic data for this compound's interaction with PPT1 is not as extensively documented, the binding of didemnins to this enzyme represents a key aspect of their molecular mechanism.

Binding Affinity Studies with Key Cellular Proteins

The molecular mechanism of action of this compound, and more extensively its potent analogue Didemnin B, has been elucidated through various binding affinity studies, identifying key intracellular protein targets. While most of the detailed structural and kinetic studies have focused on Didemnin B due to its higher biological activity, it is understood that this compound interacts with the same protein targets, albeit with different potency. nih.gov

The primary target for the didemnin family of compounds is the eukaryotic elongation factor 1-alpha (eEF1A), a crucial protein in the translation machinery responsible for delivering aminoacyl-tRNAs to the ribosome. nih.gov The interaction of didemnins with eEF1A is highly specific and dependent on the conformational state of the protein. Binding occurs with a much greater affinity to the GTP-bound form of eEF1A, which is the active conformation for tRNA delivery. acs.org This selective binding stabilizes the eEF1A-GTP-aminoacyl-tRNA complex on the ribosome, even after GTP hydrolysis, which stalls the elongation process and effectively inhibits protein synthesis. nih.govnih.gov

Structural studies on the binding of Didemnin B to eEF1A have revealed that the compound lodges at the interface between domain 1 (the G domain) and domain 3 of the protein. researchgate.net This binding site partially overlaps with that of other known translation inhibitors, suggesting a conserved functional hotspot on eEF1A. researchgate.netmdpi.com The cyclic depsipeptide structure of didemnins fits into a hydrophobic pocket, and its stability is further enhanced by interactions with a solvent-exposed β-hairpin in domain 3 of eEF1A. acs.orgresearchgate.net The lower potency of this compound compared to Didemnin B has been attributed to structural differences in their side chains. The shorter branch in this compound may form fewer hydrogen bonds with key residues in the eEF1A binding pocket, leading to a less stable complex and consequently, reduced inhibitory activity. researchgate.net

Another identified direct protein target for the didemnins is the palmitoyl-protein thioesterase 1 (PPT1), a lysosomal enzyme involved in the depalmitoylation of proteins. nih.govnih.gov The binding of Didemnin B to PPT1 has been characterized as uncompetitive, meaning it preferentially binds to the enzyme-substrate complex. nih.gov This interaction inhibits the enzymatic activity of PPT1, which can disrupt the turnover of palmitoylated proteins and impact cellular signaling pathways. nih.govnih.gov While specific kinetic data for the binding of this compound to PPT1 is not as extensively documented, its structural similarity to Didemnin B suggests a comparable mechanism of interaction. nih.gov

| Compound | Relative Potency | Primary Molecular Target | Key Cellular Effect |

|---|---|---|---|

| This compound | Less potent | eEF1A, PPT1 | Inhibition of protein synthesis |

| Didemnin B | More potent (approx. 20x more cytotoxic than A in vitro) nih.gov | eEF1A, PPT1 | Potent inhibition of protein synthesis, induction of apoptosis |

Role of Other Potential Intracellular Receptors

Beyond the direct binding to eEF1A and PPT1, research into the broader cellular effects of didemnins has suggested the involvement of other intracellular proteins, particularly in the induction of apoptosis. Studies investigating the apoptotic pathways triggered by Didemnin B have pointed to a potential role for the FK506-binding protein 25 (FKBP25). Evidence suggests that the immunosuppressant rapamycin can inhibit Didemnin B-induced apoptosis. Since rapamycin's effects are mediated through its complex with FKBP proteins, this observation implicates FKBP25 as a potential player in the apoptotic signaling cascade initiated by didemnins. The proposed mechanism does not involve direct competition for the primary targets but rather an intersection of signaling pathways. While these findings are primarily associated with Didemnin B, the structural similarities within the didemnin family suggest that this compound might engage similar downstream pathways, although this has not been as thoroughly investigated.

Structure Activity Relationship Sar of Didemnin a and Its Analogues

Essential Structural Features for Biological Activity

The biological activities of didemnins (B1670499) are highly dependent on their specific structural components. SAR studies have indicated that the native cyclic depsipeptide core is a critical requirement for many of the observed bioactivities, particularly cytotoxicity and antiviral activities acs.orgnih.gov.

Specific amino acid residues within the didemnin (B1252692) structure play crucial roles in mediating biological activity. While detailed residue-by-residue SAR for Didemnin A specifically is less extensively documented in the provided context compared to Didemnin B and other analogues, the general principles for didemnins apply. Modifications or substitutions of certain amino acid residues within the cyclic core or the linear side chain can significantly impact activity acs.org. For example, studies on didemnin analogues have shown that alterations to specific residues can lead to diminished or enhanced activity acs.org. The presence and stereochemistry of certain non-proteinogenic amino acids are also considered vital for proper folding and target binding mdpi.com.

Impact of Side-Chain Modifications on Efficacy and Selectivity

The linear side chain attached to the cyclic core of didemnins can be a site for structural modifications that influence efficacy and selectivity nih.govacs.orgresearchgate.net. While the cyclic core is essential, alterations to the side chain can sometimes lead to improved bioactivities nih.gov. For instance, simple acylation of the N-terminus of this compound has been reported to enhance activities acs.org. Dehydrodidemnin B (Plitidepsin), which differs from Didemnin B by the oxidation state of a lactate (B86563) residue in the side chain, shows notable biological activity wikipedia.orgnih.gov. Studies involving the replacement of amino acids in the linear side chain with their D-isomers or other residues have demonstrated varying effects on antiproliferative and immunosuppressive activities acs.orggoogle.com.

SAR in Modulating Antiviral Activity

The antiviral activity of didemnins, including this compound, is significantly influenced by their structural features acs.orgacs.org. The native cyclic depsipeptide core is considered essential for antiviral effects acs.orgnih.gov. SAR studies have explored modifications to different parts of the molecule to understand their impact on inhibiting viral replication. While specific detailed SAR for this compound's antiviral activity is not extensively detailed in the provided snippets, the general principle across the didemnin family is that the core structure and potentially specific side-chain features are critical for this activity acs.orgnih.gov.

SAR in Modulating Immunosuppressive Activity

Didemnins also possess immunosuppressive properties, which are subject to SAR analysis acs.orgacs.org. The immunosuppressive activity, often assessed using assays like the mixed lymphocyte reaction (MLR), is also dependent on the cyclic depsipeptide core acs.orgnih.gov. Modifications to the linear side chain have been shown to influence immunosuppressive activity. For example, didemnin M, an analogue with modifications in the side chain, showed significant gains in immunosuppressive activity compared to didemnin B in murine systems nih.gov. This suggests that while the core provides the fundamental activity, the side chain can modulate the potency of immunosuppression acs.org.

SAR in Modulating Preclinical Anticancer Activity

Structure-activity relationship studies of didemnins have revealed that the native cyclic depsipeptide core is an essential structural requirement for most of their bioactivities, particularly cytotoxicity and antiviral activities acs.org. However, modifications to the linear side-chain portion of the peptide can, in some cases, lead to enhanced bioactivity acs.org.

Detailed research findings indicate that the potency of didemnins in inhibiting protein synthesis in vitro is largely retained in cancer cells, although often at much higher potency in the cellular context. For instance, studies with MCF-7 breast cancer cells showed that these cells could accumulate didemnin B to concentrations 2-3 orders of magnitude higher than the growth medium, explaining the increased potency observed acs.org.

Specific structural alterations and their impact on preclinical anticancer activity have been investigated:

Macrocycle Integrity and Size: The intact macrocycle is crucial for potent inhibition of protein synthesis acs.org. However, a smaller ring size, as seen in the didemnin analogue tamandarin A, can be equipotent to didemnin B in inhibiting protein synthesis in vitro acs.org. Tamandarins, such as tamandarin A, share a similar architecture to didemnins but have subtly different macrocyclic backbones encyclopedia.pub.

Side-Chain Modifications: Alterations to the linear side chain can influence activity. For example, replacing the N,O-dimethyltyrosine residue with an N-methylphenylalanine or N-methylleucine residue is generally well-tolerated in terms of maintaining protein synthesis inhibition activity acs.org. Studies on side-chain and backbone-modified analogues of didemnin B have indicated that all side chains are critical for antiproliferative activity encyclopedia.pub. Halogenation at certain positions has also been explored for its effect on SAR encyclopedia.pub.

Dehydrodidemnin B (Plitidepsin): This analogue, also known as Aplidin, has demonstrated significant gains in both in vitro and in vivo activities compared to didemnin B in certain studies acs.org. Plitidepsin (B549178) has shown potent activity against a wide spectrum of cancer cell lines in preclinical models and has been shown to enhance the effects of other chemotherapeutic agents vliz.be. Its anticancer activity involves inducing cell cycle arrest and inhibiting the enzyme ornithine decarboxylase, which is necessary for tumor growth nih.gov. It also inhibits HIF-1 nih.gov. Plitidepsin targets eEF1A2, and its mechanism involves disengaging PKR from eEF1A2, leading to the activation of apoptosis through MAPK and NF-κB signaling pathways encyclopedia.pub. It also induces endoplasmic reticulum (ER) stress by activating the unfolded protein response (UPR) encyclopedia.pub.

The mechanism of action of didemnins, including their interaction with eukaryotic translation elongation factor 1A (eEF1A), is a key aspect of their preclinical anticancer activity researchgate.netencyclopedia.pubbohrium.commdpi.com. Didemnin B, for instance, inhibits eEF1A1, disrupting protein translation and decreasing the synthesis of pro-survival proteins like Mcl-1, which can lead to apoptosis researchgate.net. It also inhibits Palmitoyl-Protein Thioesterase 1 (PPT1), contributing to lysosomal dysfunction and apoptosis researchgate.net. The inhibition of eEF1A by didemnin B can also disrupt ribosome function, activating the unfolded protein response (UPR) and linking to the mitochondrial pathway of apoptosis researchgate.net.

Preclinical studies using the human tumor stem cell assay have shown that didemnin B exhibits significant in vitro antitumor activity at low concentrations against various carcinomas, including breast, ovary, and kidney, as well as mesothelioma and sarcoma nih.gov. A clear dose-response relationship was observed in these studies nih.gov.

Below is a table summarizing some key findings regarding the SAR of didemnins and their analogues in preclinical cancer models, based on the provided search results:

| Compound | Structural Feature Modified | Observed Preclinical Anticancer Activity Effect | Key Mechanism(s) Involved | Source(s) |

| Didemnin Core | Intact cyclic depsipeptide macrocycle | Essential for cytotoxicity and antiviral activities. acs.org | Inhibition of protein synthesis, induction of apoptosis, cell cycle disruption. researchgate.netresearchgate.net | researchgate.netresearchgate.netacs.org |

| Tamandarin A | Smaller macrocycle ring size compared to Didemnin B | Equipotent to Didemnin B in inhibiting protein synthesis in vitro. acs.org | Interaction with eEF1A and related proteins. encyclopedia.pubbohrium.com | acs.orgencyclopedia.pubbohrium.com |

| Didemnin B | - | Potent antitumor activity against various murine and human tumor cells. acs.orgnih.govcapes.gov.br Induces apoptosis in selective cancer cells. researchgate.net | Inhibition of protein synthesis (eEF1A1), inhibition of PPT1, induction of apoptosis. researchgate.net | researchgate.netacs.orgnih.govcapes.gov.br |

| Didemnin B Analogues | Replacement of N,O-dimethyltyrosine with N-methylphenylalanine or N-methylleucine | Protein synthesis inhibition well-tolerated. acs.org | Inhibition of protein synthesis. acs.org | acs.org |

| Didemnin B Analogues | Side-chain and backbone modifications | All side chains critical for antiproliferative activity. encyclopedia.pub Halogenation explored for SAR. encyclopedia.pub | Related to inhibition of eEF1A. encyclopedia.pub | encyclopedia.pub |

| Dehydrodidemnin B (Plitidepsin) | Dehydrogenation in the side chain compared to Didemnin B | Remarkable gains in in vitro and in vivo activities compared to Didemnin B. acs.org Potent activity against a wide spectrum of cell lines. vliz.be | Inhibition of protein synthesis (eEF1A2), inhibition of ornithine decarboxylase, inhibition of HIF-1, induction of ER stress, activation of apoptosis pathways. encyclopedia.pubnih.gov | acs.orgencyclopedia.pubvliz.benih.gov |

| Didemnin M | - | Showed remarkable gains in in vitro and in vivo activities compared to Didemnin B in certain murine systems. acs.org | - | acs.org |

Interactive Data Table:

| Compound | Structural Feature Modified | Observed Preclinical Anticancer Activity Effect | Key Mechanism(s) Involved |

| Didemnin Core | Intact cyclic depsipeptide macrocycle | Essential for cytotoxicity and antiviral activities. | Inhibition of protein synthesis, induction of apoptosis, cell cycle disruption. |

| Tamandarin A | Smaller macrocycle ring size compared to Didemnin B | Equipotent to Didemnin B in inhibiting protein synthesis in vitro. | Interaction with eEF1A and related proteins. |

| Didemnin B | - | Potent antitumor activity against various murine and human tumor cells. Induces apoptosis in selective cancer cells. | Inhibition of protein synthesis (eEF1A1), inhibition of PPT1, induction of apoptosis. |

| Didemnin B Analogues | Replacement of N,O-dimethyltyrosine with N-methylphenylalanine or N-methylleucine | Protein synthesis inhibition well-tolerated. | Inhibition of protein synthesis. |

| Didemnin B Analogues | Side-chain and backbone modifications | All side chains critical for antiproliferative activity. Halogenation explored for SAR. | Related to inhibition of eEF1A. |

| Dehydrodidemnin B (Plitidepsin) | Dehydrogenation in the side chain compared to Didemnin B | Remarkable gains in in vitro and in vivo activities compared to Didemnin B. Potent activity against a wide spectrum of cell lines. | Inhibition of protein synthesis (eEF1A2), inhibition of ornithine decarboxylase, inhibition of HIF-1, induction of ER stress, activation of apoptosis pathways. |

| Didemnin M | - | Showed remarkable gains in in vitro and in vivo activities compared to Didemnin B in certain murine systems. | - |

Preclinical Biological Activity Profiling of Didemnin a and Analogues

Preclinical Anticancer Research

Didemnin (B1252692) A and related didemnins (B1670499) have demonstrated notable activity in preclinical cancer models, showing cytotoxicity against malignant cells and antitumor effects in animal models. ebi.ac.uknih.govresearchgate.net

In Vitro Cytotoxicity against Malignant Cell Lines (e.g., Leukemia, Melanoma, Sarcomas)

Didemnin A has shown cytotoxic activity against a variety of malignant cell lines. Studies have indicated its effectiveness against leukemia cell lines, such as L1210 and P388 leukemia. ebi.ac.ukarxiv.org Didemnin B, a closely related analogue, has been reported to be approximately 20 times more cytotoxic than this compound in vitro against L1210 cells. aacrjournals.orgnih.gov

Research has also demonstrated the cytotoxicity of didemnins against melanoma and sarcoma cell lines. Didemnin B, for instance, has shown activity against B16 melanoma and M5076 sarcoma in vitro. nih.govcenmed.commedchemexpress.com In human tumor cloning assays, Didemnin B exhibited cytotoxicity against cells from patients with various carcinomas, including breast, ovary, lung, and kidney, as well as mesothelioma and sarcoma. aacrjournals.orgnih.gov

While specific detailed IC50 values for this compound across a broad panel of cell lines were less frequently highlighted in the search results compared to Didemnin B, the literature consistently groups this compound with its analogues when discussing this class of compounds' cytotoxic potential. aacrjournals.orgnih.govacs.org

Interactive Table 1: Summary of In Vitro Cytotoxicity Data (Based on available information for Didemnins A and B)

| Compound | Cell Line (Example) | Activity/Potency Observation | Source |

| This compound | L1210 Leukemia | Inhibits growth | arxiv.org |

| Didemnin B | L1210 Leukemia | Approximately 20x more potent than this compound | aacrjournals.orgnih.gov |

| Didemnin B | B16 Melanoma | Potent activity | nih.govcenmed.commedchemexpress.com |

| Didemnin B | M5076 Sarcoma | Moderate activity | nih.govcenmed.commedchemexpress.com |

| Didemnin B | Human Sarcoma | Cytotoxic in cloning assay | aacrjournals.orgnih.gov |

| Didemnin B | Human Melanoma | Activity observed | plos.org |

In Vivo Antitumor Efficacy in Murine Models

Preclinical studies in murine models have provided evidence of the antitumor efficacy of didemnins. Didemnin B has been shown to have potent antitumor activity against B16 melanoma and P388 leukemia in vivo. nih.govnih.gov It also demonstrated moderate activity against M5076 sarcoma in murine models. nih.gov

Didemnins A and B were found to inhibit the growth of L1210 and P388 leukemia tumor cell lines in vitro, and Didemnin B was more potent than this compound against B16 melanoma and P388 leukemia in vivo. arxiv.orgaacrjournals.orgnih.gov Murine models are considered indispensable in the search for novel anticancer drugs, providing a preclinical basis for further assessment. mdpi.com

Cellular Selectivity and Potency Comparisons

Comparisons of cellular selectivity and potency have been made among didemnins and against other cell types. Didemnin B was found to be more lethal to exponentially growing B16 cells than to plateau-phase cells. nih.gov Notably, Chinese hamster ovary cells were not killed by Didemnin B even at high concentrations. nih.gov

Studies have indicated that the rank order for inhibition of protein synthesis in vitro appears to be retained in certain cancer cell lines, albeit at much higher potency in the cells, suggesting cellular accumulation of the compound. acs.orgnih.gov While Didemnin B has been more extensively studied for its potency and selectivity, the structure-activity relationships of didemnins, including this compound, have been investigated to understand how structural modifications influence their biological activities. acs.org

Antiviral Activity in Preclinical Models

Didemnins, including this compound, have demonstrated significant antiviral activity in preclinical models against a variety of viruses. ebi.ac.ukresearchgate.netdtic.milasm.org

Broad-Spectrum Antiviral Efficacy (e.g., RNA and DNA Viruses)

Didemnins have been shown to possess broad-spectrum antiviral efficacy, inhibiting the growth of both RNA and DNA viruses in vitro. ebi.ac.ukresearchgate.netdtic.milasm.org Didemnins A and B have demonstrated activity against a range of viruses, including herpes simplex virus types 1 and 2 (DNA viruses). dtic.milasm.org

Their efficacy extends to various RNA viruses, such as coxsackievirus A21, equine rhinovirus, and parainfluenza virus 3. dtic.milasm.org Further studies have shown activity against other RNA viruses representing families containing highly virulent human pathogens, including Rift Valley fever virus. dtic.milasm.org This broad activity highlights the potential of didemnins as antiviral agents. dtic.milasm.orgfrontiersin.org

Inhibition of Viral Replication in Cellular and Animal Models

Didemnins A and B have been shown to inhibit viral replication in cellular models. They inhibit the in vitro growth of various DNA and RNA viruses. dtic.milasm.org For instance, Didemnins A and B were shown to inhibit the in vitro growth of herpes simplex virus types 1 and 2. dtic.milasm.org Similar efficacy was demonstrated against several RNA viruses. dtic.milasm.org

In addition to cellular studies, didemnins have shown the ability to inhibit viral replication in animal models. Both this compound and Didemnin B protected mice against a lethal challenge of Rift Valley fever virus, demonstrating their in vivo antiviral efficacy. dtic.milasm.orgnih.gov Inhibition of RNA/DNA/protein synthesis and activation of pro-apoptotic pathways have been identified as mechanisms behind the antiviral effects induced by didemnins A and B. arxiv.org

Interactive Table 2: Summary of In Vitro and In Vivo Antiviral Activity

| Compound | Virus Type (Example) | Model (In Vitro/In Vivo) | Activity Observation | Source |

| This compound | Herpes Simplex Virus (DNA) | In Vitro | Inhibits growth | dtic.milasm.org |

| Didemnin B | Herpes Simplex Virus (DNA) | In Vitro | Inhibits growth | dtic.milasm.org |

| This compound | Coxsackievirus A21 (RNA) | In Vitro | Inhibits growth | dtic.milasm.org |

| Didemnin B | Coxsackievirus A21 (RNA) | In Vitro | Inhibits growth | dtic.milasm.org |

| This compound | Rift Valley Fever Virus (RNA) | In Vivo (Mice) | Protected mice against lethal challenge | dtic.milasm.orgnih.gov |

| Didemnin B | Rift Valley Fever Virus (RNA) | In Vivo (Mice) | Protected mice against lethal challenge | dtic.milasm.orgnih.gov |

Specific Viral Target Interactions (e.g., SARS-CoV-2 Main Protease)

Research into the antiviral activities of didemnins has explored their potential interactions with specific viral targets. Molecular docking studies have investigated the inhibitory potential of this compound and its analogues against the SARS-CoV-2 Main Protease (Mpro), a crucial enzyme for viral replication biointerfaceresearch.com. These studies suggested that didemnins, including this compound, B, and C, exhibit relatively high binding affinity to the active site of SARS-CoV-2 Mpro biointerfaceresearch.com. The calculated binding energies for this compound, B, and C were -11.82 kcal/mol, -10.27 kcal/mol, and -9.26 kcal/mol, respectively biointerfaceresearch.com. These values were notably higher compared to a native inhibitor (N3) used in the study, which had a binding energy of -9.22 kcal/mol biointerfaceresearch.com. While these findings are based on computational docking methods, they indicate a potential for didemnins to interact with this key viral protease.

Immunosuppressive Activity in Preclinical Systems

Didemnins, including this compound and its analogues, have demonstrated potent immunosuppressive activity in various preclinical systems acs.orgebi.ac.ukrsc.orggoogle.comnih.govnih.govpnas.org. This activity has been assessed through both in vitro and in vivo models.

Inhibition of Lymphocyte Proliferation (e.g., Mixed Lymphocyte Reaction)

A key aspect of the immunosuppressive activity of didemnins is their ability to inhibit lymphocyte proliferation acs.orgebi.ac.ukgoogle.comnih.govpnas.orgnih.gov. The Mixed Lymphocyte Reaction (MLR) assay is a common in vitro method used to evaluate this effect. Studies have shown that didemnins can suppress the immune reaction of murine cells in the MLR google.com. Didemnin B, an analogue of this compound, has been reported as a potent suppressor of proliferative human T cell responses in vitro, with IC50 values ranging from 1-4 ng/ml (approximately 0.9-1.8 nM) nih.govpnas.org. This potency was significantly higher compared to other immunosuppressive agents like cyclosporine and tetranactin, which had IC50 values of approximately 50-60 ng/ml nih.gov. Didemnin B inhibited the proliferation of murine splenocytes stimulated by Concanavalin A and the growth of interleukin-2 (B1167480) (IL-2) and interleukin-4 (IL-4) dependent cell lines at similarly low nanomolar concentrations nih.gov.

The inhibition of lymphocyte proliferation by Didemnin B was found to be closely correlated with an inhibition of protein and RNA synthesis nih.gov. While Didemnin B blocked the growth of T lymphocyte clones in response to lymphokines, this was not due to an uncoupling of lymphokinetic signaling but rather the inhibition of macromolecular synthesis nih.gov.

Effects on Graft-versus-Host Reactions in Animal Models

The immunosuppressive potential of didemnins has also been evaluated in in vivo animal models, particularly in the context of graft-versus-host reactions (GVHR) or graft-versus-host disease (GvHD) acs.orgebi.ac.ukgoogle.comnih.govupenn.edu. Didemnin B has shown potent immunosuppressive activity in murine GVHR models nih.gov. Didemnin M, another analogue, also demonstrated remarkable gains in in vivo activity compared to Didemnin B in murine systems, including the graft versus host reaction acs.orgebi.ac.uk. These studies suggest that didemnins can modulate the immune response in a complex in vivo setting relevant to transplantation immunology ehaweb.orgnih.gov.

Modulation of Immune Cell Function

Beyond inhibiting proliferation, didemnins can modulate other aspects of immune cell function nih.govnih.gov. Studies with Didemnin B have shown that it can reduce the expression of key surface molecules on immune cells involved in antigen presentation and cell-cell interaction nih.gov. Specifically, Didemnin B clearly reduced the expression of the MHC class II molecule HLA-D and adhesion molecules LFA-1, LFA-3, and ICAM-1 nih.gov. This reduction in adhesion molecule expression provides an explanation for the observed inhibition of cluster formation between T cells and antigen-presenting cells nih.gov.

Advanced Methodologies and Computational Approaches in Didemnin a Research

"Omics" Technologies in Decoding Didemnin (B1252692) A Mechanisms

"Omics" technologies, including transcriptomics, proteomics, and metabolomics, offer comprehensive views of biological systems by analyzing large sets of molecules. Their application in Didemnin A research helps to decipher the cellular responses to the compound and the intricate pathways involved in its production.

Transcriptomic and Proteomic Analysis of Cellular Responses

Transcriptomics and proteomics are crucial for understanding how cells respond to this compound treatment at the level of gene expression and protein abundance. Transcriptomic analysis involves the study of the complete set of RNA transcripts, while proteomics focuses on the entire complement of proteins in a cell or tissue. These approaches can reveal changes in the expression of genes and proteins that are involved in various cellular processes, such as protein synthesis, apoptosis, and stress responses.

Didemnin B, a closely related analog of this compound, has been shown to induce apoptosis in selective cancer cells through the inhibition of protein synthesis by targeting eukaryotic translation elongation factor 1 alpha 1 (eEF1A1) and Palmitoyl-Protein Thioesterase 1 (PPT1). researchgate.net Studies have indicated that the inhibition of eEF1A1 by Didemnin B disrupts ribosome function, leading to the activation of the unfolded protein response (UPR), a stress response linked to the mitochondrial pathway of apoptosis. researchgate.net Proteomic analysis can identify the specific proteins whose levels are altered upon this compound exposure, providing insights into the affected pathways and potential therapeutic targets. For example, changes in the abundance of ribosomal components and translation initiation and elongation factors have been observed in response to inhibitors of protein translation. elifesciences.org

Metabolomic Profiling in Biosynthesis and Mechanism Studies

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. generalmetabolics.com In the context of this compound, metabolomic profiling can be applied to two main areas: understanding its biosynthesis and further elucidating its mechanism of action.

Studies on the biosynthesis of didemnins (B1670499) have utilized metabolomic analysis to identify the various didemnin congeners produced by marine-derived bacteria such as Tistrella mobilis. patsnap.comnih.govnih.govresearchgate.net Feature-based molecular networking, a metabolomics technique, has been employed to analyze the metabolites of Tistrella species, revealing the presence of Didemnin B, nordidemnin B, and other minor analogs. patsnap.com This approach helps in understanding the complex non-ribosomal peptide synthesis pathways involved in didemnin production. nih.govacs.org

Metabolomics can also provide insights into the cellular mechanisms affected by this compound by examining the changes in intracellular metabolite concentrations. Alterations in metabolic pathways can reflect the compound's impact on cellular processes like energy metabolism, lipid synthesis, and stress responses. For instance, studies using multi-omics approaches, including metabolomics, have investigated the effects of didymin (B194543) (a compound with reported hepatoprotective effects) on non-alcoholic fatty liver disease, suggesting its mechanism may involve the regulation of lipid and glucose homeostasis through pathways like PPAR signaling and insulin (B600854) signaling. nih.gov While this example pertains to didymin, it illustrates the power of metabolomics in revealing metabolic shifts induced by bioactive compounds, a principle applicable to this compound research.

Integrated Multi-Omics Data Analysis

Integrating data from multiple "omics" technologies, such as transcriptomics, proteomics, and metabolomics, provides a more holistic and comprehensive understanding of the biological effects of this compound. arxiv.orgfrontiersin.orgmetabolon.com This integrated approach can reveal complex interactions between genes, proteins, and metabolites that might not be apparent from single-omics studies. metwarebio.com

Analyzing multi-omics datasets requires sophisticated bioinformatics tools and computational methods to identify correlations and patterns across different molecular layers. arxiv.orgfrontiersin.org For example, integrated analysis can link changes in gene expression (transcriptomics) to alterations in protein levels (proteomics) and downstream metabolic changes (metabolomics), providing a more complete picture of the cellular response to this compound. metwarebio.com Challenges exist in the analysis of multi-omics data, highlighting the need for advanced machine-learning algorithms and integration tools. frontiersin.orgresearchgate.net Despite these challenges, integrated multi-omics analysis holds significant potential for uncovering the intricate mechanisms of this compound and identifying potential biomarkers or therapeutic targets. metabolon.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling techniques play a vital role in understanding the interaction of this compound with its biological targets at an atomic level. These methods provide structural and energetic insights that are difficult to obtain solely through experimental means. openaccessjournals.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein. openaccessjournals.comresearchgate.net This method is valuable for identifying potential binding sites and understanding the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its targets. researchgate.net

For this compound, molecular docking studies can help to elucidate its binding to key proteins like eEF1A1. psu.edunih.govacs.org By simulating the docking process, researchers can predict how this compound fits into the binding pocket of eEF1A1 and the specific amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of translation inhibition. Molecular docking can also be used in virtual screening to identify potential new targets for this compound or to design novel analogs with improved binding properties. openaccessjournals.comnih.gov

Molecular Dynamics Simulations of Protein-Didemnin A Complexes

Molecular dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. mdpi.comresearchgate.netfrontiersin.org Applied to protein-Didemnin A complexes, MD simulations can provide dynamic insights into the stability of the complex, conformational changes in the protein upon ligand binding, and the strength of the interactions. researchgate.netfrontiersin.orgmdpi.com

MD simulations have been used to study the binding of didemnins to human elongation factor eEF1A. psu.edunih.govacs.org These simulations can model the flexibility of both the protein and this compound, providing a more realistic representation of their interaction compared to static docking methods. frontiersin.org By observing the dynamics of the complex over time, researchers can gain a deeper understanding of how this compound binding affects the conformation and function of eEF1A, ultimately leading to the inhibition of protein synthesis. psu.edunih.gov MD simulations can also help to validate the poses predicted by molecular docking and provide more accurate estimates of binding affinities. mdpi.com

In Silico Screening for Novel this compound Targets

In silico screening, a computational approach, plays a role in identifying potential molecular targets for small molecules like this compound. This method involves using computer simulations and databases to predict how a compound might interact with various proteins or biological pathways. While the provided search results primarily focus on established targets and structural studies, in silico methods are broadly applied in drug discovery to analyze large datasets, predict drug-target interactions, and improve drug design gsconlinepress.comnih.gov. Target-based virtual screening, often employing docking or molecular dynamics techniques, is a common approach in drug development nih.govmdpi.com. These computational predictions can sometimes be validated using experimental methods like Drug Affinity Responsive Target Stability (DARTS) nih.govnih.gov.

One study utilized molecular docking to assess the binding potential of Didemnins A, B, and C against the COVID-19 Main Protease (Mpro). The results indicated that this compound exhibited a binding energy of -11.82 kcal/mol, suggesting a relatively high affinity for the active site of Mpro, higher than that of the native inhibitor N3 biointerfaceresearch.com.

Advanced Structural Biology Techniques Applied to this compound

Advanced structural biology techniques are crucial for visualizing the interactions between this compound and its binding partners at high resolution, providing insights into the molecular basis of its activity.

Cryo-Electron Microscopy (Cryo-EM) for Complex Structures

Cryo-Electron Microscopy (Cryo-EM) has become a powerful technique for studying the structure and function of large biomolecular complexes, including ribosomes and their interactions with inhibitors like this compound harvard.edu. Cryo-EM has been used to elucidate the mechanism by which Didemnin B inhibits translation in mammals by trapping the elongation factor eEF1A on the ribosome during aminoacyl-tRNA (aa-tRNA) selection harvard.edunih.govbiorxiv.orgbiorxiv.org.

Cryo-EM reconstructions of Didemnin-stalled ribosome complexes have shown that Didemnin binds between domains I and III of eEF1A, trapping it in an active, GTP-bound conformation even after GTP hydrolysis and phosphate (B84403) release nih.govbiorxiv.org. This trapping prevents the necessary conformational changes in eEF1A required for aa-tRNA accommodation into the ribosomal A site nih.govbiorxiv.orgbiorxiv.orgelifesciences.org. Studies comparing Didemnin B and ternatin-4 using cryo-EM revealed that Didemnin B resulted in better-resolved cryo-EM density for eEF1A and aa-tRNA compared to ternatin-4, suggesting differences in how these inhibitors affect the dynamics of the ribosomal complex nih.govbiorxiv.orgelifesciences.org.

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) for Dynamic Interactions

Single-molecule Fluorescence Resonance Energy Transfer (smFRET) is a technique used to monitor the conformational dynamics and interactions of biomolecules in real-time at the single-molecule level researchgate.netnih.gov. This technique has been applied to study the effects of Didemnin B on the dynamics of aa-tRNA selection on mammalian ribosomes nih.govbiorxiv.orgbiorxiv.orgelifesciences.orgnih.gov.

SmFRET experiments have shown that Didemnin B, by binding to eEF1A, traps the eEF1A(GTP)-aa-tRNA ternary complex in an intermediate, GTPase-activated (GA-like) state on the ribosome nih.govbiorxiv.orgbiorxiv.orgresearchgate.net. This trapped state is characterized by a specific FRET efficiency (~0.45) nih.govbiorxiv.org. Analysis of individual smFRET traces revealed that in the presence of Didemnin B, this intermediate state is long-lived, with only transient excursions to lower and higher FRET states corresponding to initial selection and proofreading events, respectively biorxiv.orgelifesciences.org. SmFRET studies have also highlighted that Didemnin B and ternatin-4, despite binding to a common site on eEF1A, exhibit distinct effects on the dynamics of aa-tRNA selection, which correlates with differences in their inhibitory efficacies nih.govbiorxiv.orgelifesciences.orgnih.govresearchgate.net.

| Inhibitor | Effect on eEF1A Dynamics (smFRET) | Observed FRET State (GA-like) |

| Didemnin B | Traps eEF1A in a long-lived intermediate state | ~0.45 |

| Ternatin-4 | Traps eEF1A in a more dynamic state with increased sampling of states | ~0.45 |

X-ray Crystallography and NMR Spectroscopy for Structural Elucidation of Binding Complexes

X-ray crystallography and NMR spectroscopy are fundamental techniques for determining the three-dimensional structures of proteins and their complexes with small molecules, providing atomic-level details of binding interactions hilarispublisher.comnih.govnih.govmdpi.com.

While the provided search results primarily emphasize Cryo-EM and smFRET for studying Didemnin's interaction with the ribosome, X-ray crystallography has historically been used to study ribosome-targeting drugs, often by soaking inhibitors into ribosome crystals harvard.edu. A model for the binding of didemnins to human elongation factor eEF1A in the presence of GTP has been proposed based on biochemical and structural evidence, including inferences from prokaryotic EF-Tu·GTP·tRNA complexes and X-ray crystal structures of a yeast eEF1A:eEF1Balpha complex nih.govpsu.eduacs.org. This model suggests that the p-methoxyphenyl ring of didemnins inserts into a hydrophobic pocket on eEF1A domain 2, with additional interactions involving domain 1 stabilizing the binding at the interface between these two domains nih.govpsu.eduacs.org. This binding site is distinct from those used by eEF1Balpha or eEF1Bbeta, suggesting a competition for binding nih.govpsu.eduacs.org.

NMR spectroscopy is a powerful tool for studying protein structures and dynamics in solution and is particularly useful for obtaining protein-ligand binding information mdpi.com. It can be used to map ligand binding sites and assess binding affinities mdpi.com. While specific detailed NMR studies of this compound binding complexes are not extensively highlighted in the provided results, NMR spectroscopy has been used for conformational analysis of didemnin derivatives, such as dehydrodidemnin B, providing insights into their structural properties in solution unsw.edu.auresearchgate.netresearchgate.net.

Q & A

Q. How is the structural characterization of Didemnin A and its derivatives performed using NMR spectroscopy?

this compound's structure, including its imidazolinone ring and N-methylated residues, is confirmed through advanced NMR techniques. Scalar heteronuclear coupling constants (e.g., ) are critical for resolving stereochemical ambiguities. For example, values of 170–175 Hz in synthetic analogs confirm the presence of a substituted imidazolinone ring . Researchers should use 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon signals, cross-referenced with synthetic standards for validation.

Q. What methodologies are used to elucidate the biosynthetic pathway of this compound?

The didemnin gene cluster, isolated from symbiotic bacteria in marine tunicates, is analyzed via comparative genomics and heterologous expression. Key steps include:

Q. What standardized assays are used to evaluate this compound's cytotoxicity in preclinical studies?

Cytotoxicity is assessed using cell viability assays (e.g., MTT or resazurin reduction) on human cancer cell lines (e.g., HCT-116 colon carcinoma). Dose-response curves (IC values) are generated with concentrations ranging from 0.1 nM to 10 µM. Parallel testing against non-cancerous cell lines (e.g., HEK293) ensures specificity .

Q. What is the proposed mechanism of action for this compound's anticancer activity?

this compound inhibits eukaryotic translation elongation factor 1A (eEF1A), disrupting protein synthesis. Methodological validation includes:

- Competitive binding assays with radiolabeled eEF1A.

- Proteomic profiling to identify downstream effects on apoptosis-related proteins (e.g., caspase-3 activation).

- Knockdown/rescue experiments using eEF1A-overexpressing cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data between this compound and its derivatives across studies?

Discrepancies (e.g., N,N’-methyleno-Didemnin A showing higher activity than this compound in HCT-116 cells but lower than Didemnin B ) require:

- Standardizing assay conditions (e.g., incubation time, serum concentration).

- Validating purity and stability of compounds via HPLC-MS.

- Comparing pharmacokinetic profiles (e.g., cellular uptake efficiency using fluorescently labeled analogs).

Q. What strategies optimize the heterologous biosynthesis of this compound in bacterial hosts?

To enhance yield and reduce toxicity:

Q. How should experimental designs address reproducibility challenges in this compound research?

Ensure reproducibility by:

Q. What approaches are used to reduce this compound's systemic toxicity while retaining anticancer efficacy?

Structure-activity relationship (SAR) studies guide toxicity reduction:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.